molecular formula C7H8N2O B1282295 1-(2-Aminopyridin-4-yl)ethanone CAS No. 42182-25-2

1-(2-Aminopyridin-4-yl)ethanone

Cat. No. B1282295
CAS RN: 42182-25-2
M. Wt: 136.15 g/mol
InChI Key: OZNURVDNAKVKGM-UHFFFAOYSA-N
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Patent
US08975285B2

Procedure details

To a stirred solution of methyl-2-aminopyridine-4-carboxylate (20) (1.00 g, 6.57 mmol) in THF (100 mL), at −78° C. under nitrogen, was added methyllithium (1.6 M in diethyl ether, 16.43 ml, 26.3 mmol), over 10 min. After a further 30 min at −78° C., the viscous reaction mixture was warmed to 0° C. After a further 3 hr, the reaction was quenched at 0° C. by the cautious addition of iso-propanol (8.0 mL). The mixture was warmed to RT, brine (200 mL) and EtOAc (150 mL) were added, and the layers were separated. The aqueous layer was extracted with EtOAc (100 mL×3), and the combined organic extracts were dried and the solvents removed under reduced pressure. The crude residue was purified by column chromatography (80 g) eluting with 0 to 8% MeOH in EtOAc, to give 1-(2-aminopyridin-4-yl)ethanone (21) (176 mg, 20%) as a yellow powder: m/z 137 (M+H)+ (ES+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
16.43 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[CH:10]=[CH:9][N:8]=[C:7]([NH2:11])[CH:6]=1)=[O:4].[CH3:12][Li]>C1COCC1>[NH2:11][C:7]1[CH:6]=[C:5]([C:3](=[O:4])[CH3:12])[CH:10]=[CH:9][N:8]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(=O)C1=CC(=NC=C1)N
Name
Quantity
16.43 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After a further 30 min at −78° C.
Duration
30 min
WAIT
Type
WAIT
Details
After a further 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched at 0° C. by the cautious addition of iso-propanol (8.0 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to RT
ADDITION
Type
ADDITION
Details
brine (200 mL) and EtOAc (150 mL) were added
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (100 mL×3)
CUSTOM
Type
CUSTOM
Details
the combined organic extracts were dried
CUSTOM
Type
CUSTOM
Details
the solvents removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography (80 g)
WASH
Type
WASH
Details
eluting with 0 to 8% MeOH in EtOAc

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=NC=CC(=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 176 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.